5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methoxyphenyl group, a methyl group, and a carbonitrile group
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-1,2,4-thiadiazoles, have been identified as promising antibacterials against eskape pathogen strains .
Mode of Action
It’s worth noting that related compounds, such as 5-amino-1,2,4-thiadiazoles, have been synthesized via the reaction of n-chloroamidines with isothiocyanates . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds, such as 5-amino-1,2,4-thiadiazoles, have been found to exhibit potent antibacterial activity, suggesting that they may interfere with bacterial growth and replication pathways .
Result of Action
Related compounds, such as 5-amino-1,2,4-thiadiazoles, have been found to exhibit potent antibacterial activity, suggesting that they may inhibit bacterial growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with malononitrile under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazole derivatives: Known for their antibacterial and neuroprotective properties.
1,3,4-Oxadiazole derivatives: Exhibits a broad spectrum of pharmacological activities including antibacterial, antifungal, and anticancer properties.
Uniqueness
5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, methoxyphenyl group, and carbonitrile group makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-amino-1-(3-methoxyphenyl)-3-methylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-11(7-13)12(14)16(15-8)9-4-3-5-10(6-9)17-2/h3-6H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGCTIKOICUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.